N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a synthetic compound known for its potential anti-inflammatory properties. This compound is a derivative of sulfadimethoxine, a sulfonamide antibiotic, and has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation .
Preparation Methods
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves several steps. The starting materials typically include 2,6-dimethoxypyrimidine and 4-nitrophenol. The reaction conditions often involve the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . The compound is characterized using techniques such as 1H-NMR, 13C-NMR, IR, and HR-FAB spectroscopic methods .
Chemical Reactions Analysis
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamide derivatives.
Industry: The compound may be used in the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This dual action helps to reduce inflammation and oxidative stress in the body.
Comparison with Similar Compounds
Similar compounds to N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide include other sulfonamide derivatives such as:
Sulfadimethoxine: A sulfonamide antibiotic with similar anti-inflammatory properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for bacterial infections.
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₄O₅S
- Molecular Weight : 352.37 g/mol
- CAS Number : 555-25-9
The structure features a pyrimidine ring, sulfamoyl group, and nitrophenoxy moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, compounds containing sulfamoyl groups have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, leading to cell death.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Salmonella typhi | 32 µg/mL |
Compound B | Bacillus subtilis | 16 µg/mL |
This compound | TBD |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC₅₀ Value (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive Inhibition | 5.0 |
Urease | Non-competitive Inhibition | 3.2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific target proteins and enzymes. Molecular docking studies suggest that the compound binds effectively to the active sites of these proteins, inhibiting their function.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several sulfamoyl-containing compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with low MIC values.
Case Study 2: Enzyme Inhibition in Alzheimer's Disease Models
In a separate investigation focusing on Alzheimer's disease models, researchers assessed the impact of this compound on AChE activity. The compound demonstrated significant inhibition in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOIHHXMULYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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